- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766

Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)

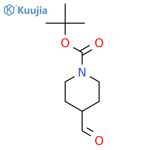

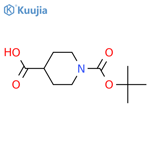

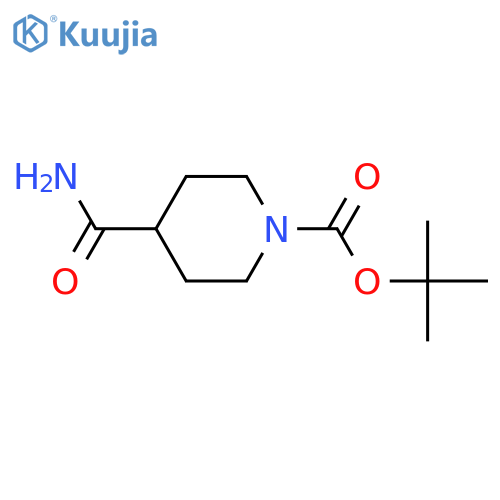

91419-48-6 structure

Nome do Produto:Tert-butyl 4-carbamoylpiperidine-1-carboxylate

N.o CAS:91419-48-6

MF:C11H20N2O3

MW:228.288103103638

MDL:MFCD02180953

CID:61510

PubChem ID:253659758

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-N-Boc-Piperidine-4-carboxamide

- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester

- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide

- 1-Boc-Piperidine-4-Carboxamide

- 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE

- N-Boc-4-Piperidinecarboxamide

- tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate

- TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE

- tert-butyl 4-carbamoylpiperidine-1-carboxylate

- 1-Boc-4-piperidinecarboxamide

- tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate

- 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester

- tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate

- N-BOC-4-Piperidine Carboxamide

- 1-N-Boc-4-piperidinecarboxamide

- 1-N-Boc-Isonipecotamide

- 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- 1-tert-butoxycarbonylpiperidine-4-carboxamide

- 1-

- 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)

- 1-tert-Butoxycarbonylpiperidyl-4-carboxamide

- 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide

- N-tert-Butoxycarbonylpiperidine-4-carboxamide

- AKOS001788038

- CCG-48829

- AC-7692

- SR-01000095674-1

- SR-01000095674

- SMR000093928

- SCHEMBL557431

- AB11456

- tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate

- MLS000116974

- IDI1_018902

- J-503656

- 91419-48-6

- 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester

- F6660-4738

- TL 00951

- SR-01000095674-3

- Z101185912

- SY050821

- 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED

- DTXSID80370854

- Maybridge3_007515

- HMS2245F06

- DB-013747

- CHEMBL1443143

- tert-butyl-4-carbamoylpiperidine-1-carboxylate

- HMS1452H15

- TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE

- YHFUWPUJUMZXBD-UHFFFAOYSA-N

- B3892

- EN300-56514

- Oprea1_340979

- N-BOC-4-Pieridinecarboxamide

- CS-W007674

- MFCD02180953

- PS-6022

- STL185456

- Tert-butyl 4-carbamoylpiperidine-1-carboxylate

-

- MDL: MFCD02180953

- Inchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)

- Chave InChI: YHFUWPUJUMZXBD-UHFFFAOYSA-N

- SMILES: O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 228.14700

- Massa monoisotópica: 228.147

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 3

- Complexidade: 275

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.5

- Superfície polar topológica: 72.6

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

- Densidade: 1.123

- Ponto de Fusão: 164.0 to 168.0 deg-C

- Ponto de ebulição: 384.4°Cat760mmHg

- Ponto de Flash: 186.3°C

- Índice de Refracção: 1.498

- PSA: 72.63000

- LogP: 1.75700

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrução de Segurança: S24/25

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at room temperature

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 048626-1g |

1-N-Boc-Isonipecotamide |

91419-48-6 | 95% | 1g |

£10.00 | 2022-03-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-25g |

4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |

91419-48-6 | 96% | 25g |

¥743.23 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-100g |

4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |

91419-48-6 | 96% | 100g |

¥2081.06 | 2025-01-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046660-25g |

tert-Butyl 4-carbamoylpiperidine-1-carboxylate |

91419-48-6 | 98% | 25g |

¥97.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37240-5g |

tert-Butyl 4-carbamoylpiperidine-1-carboxylate |

91419-48-6 | 97% | 5g |

¥27.0 | 2023-09-06 | |

| Apollo Scientific | OR8045-5g |

4-Carbamoylpiperidine, N1-BOC protected |

91419-48-6 | 5g |

£15.00 | 2025-02-20 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139431-100g |

Tert-butyl 4-carbamoylpiperidine-1-carboxylate |

91419-48-6 | ≥95.0% | 100g |

¥436.90 | 2023-08-31 | |

| Chemenu | CM180571-100g |

tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate |

91419-48-6 | 97% | 100g |

$99 | 2024-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013474-25g |

Tert-butyl 4-carbamoylpiperidine-1-carboxylate |

91419-48-6 | 97% | 25g |

¥86 | 2024-05-21 | |

| TRC | B809648-10mg |

tert-Butyl 4-carbamoylpiperidine-1-carboxylate |

91419-48-6 | 10mg |

$ 50.00 | 2022-06-06 |

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride , Sulfuric acid magnesium salt (1:1) Solvents: Methanol ; 2 h, rt

2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C

2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C

Referência

- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C

Referência

- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Triethylamine

2.1 Reagents: Sodium hydroxide Solvents: Water

3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia

2.1 Reagents: Sodium hydroxide Solvents: Water

3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia

Referência

- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water

2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia

2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia

Referência

- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C → rt; 3 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C

2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C

2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt

Referência

- Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses, Journal of Medicinal Chemistry, 2015, 58(23), 9196-9213

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine , Ammonium carbonate , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ; 8 h, rt

Referência

- General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A Inhibitors, Chemical Biology & Drug Design, 2016, 88(1), 54-65

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Formamide , Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 5 min, rt

1.2 Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Solvents: Tetrahydrofuran ; 24 h, rt

Referência

- Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide, Synthesis, 2016, 48(10), 1550-1560

Synthetic Routes 9

Condições de reacção

Referência

- Tetrazole analogs of GABA-mimetic agents, European Journal of Medicinal Chemistry, 1984, 19(2), 181-6

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials

- tert-Butyl 4-formylpiperidine-1-carboxylate

- Ethyl piperidine-4-carboxylate

- Di-tert-butyl dicarbonate

- Boc-Inp-OH

- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid

- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

- 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Literatura Relacionada

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate) Produtos relacionados

- 88466-77-7(1-Piperidinecarboxylicacid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)-)

- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)

- 122684-34-8(tert-butyl 3-carbamoylpyrrolidine-1-carboxylate)

- 91419-49-7(1-Boc-3-carbamoylpiperidine)

- 858643-92-2(Tert-butyl 3-acetylpiperidine-1-carboxylate)

- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)

- 208179-77-5(ETHYL 4-ACETAMIDOPIPERIDINE-1-CARBOXYLATE)

- 1807028-59-6(6-Bromo-4-chloronicotinamide)

- 1803725-14-5(2-Bromo-1-(4-ethyl-3-mercaptophenyl)propan-1-one)

- 13789-27-0(1H-1,2,4-triazole-3-sulfonic Acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Pureza:99%

Quantidade:500g

Preço ($):211.0

atkchemica

(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito